molecular formula C12H22O2 B3423269 L-Menthyl acetate CAS No. 29066-34-0

L-Menthyl acetate

Cat. No.: B3423269
CAS No.: 29066-34-0
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-ADEWGFFLSA-N
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Description

Menthyl acetate ((1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate) is a natural monoterpene and the acetate ester of menthol, constituting a significant volatile component of peppermint (Mentha x piperita L.) oil . As a chiral molecule with a cyclohexane core structure and an acetyl group substituent, its conformational properties and structure have been characterized using advanced techniques like rotational spectroscopy . In pharmacological research, menthyl acetate is of interest due to enhanced bioactivity conferred by the esterification of menthol. Studies on menthol derivatives indicate that structural modifications, such as esterification at the C3 hydroxyl group, can significantly improve lipophilicity, membrane permeability, and interaction with biological targets . This has implications for research into analgesic and anti-inflammatory mechanisms, particularly through the modulation of TRPM8 receptors . Furthermore, its role as a major component of peppermint essential oil contributes to the documented anthelmintic efficacy of the oil against gastrointestinal nematodes in sheep, showing promising ovicidal activity in vitro . Beyond life sciences, menthyl acetate is also a subject of research in chemical synthesis and process engineering, with studies focused on optimizing its production process systems . Researchers value this compound for exploring structure-activity relationships (SAR) of menthol derivatives and their applications in drug development, agriculture, and food preservation .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m1/s1
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InChI Key

XHXUANMFYXWVNG-ADEWGFFLSA-N
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID9041817, DTXSID7051472
Record name dl-Menthyl acetate
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Record name L-Menthyl acetate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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CAS No.

2623-23-6, 89-48-5
Record name (-)-Menthyl acetate
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Record name (±)-Menthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Advanced Synthetic Methodologies for Menthyl Acetate

Esterification Reactions for Menthyl Acetate (B1210297) Synthesis

Esterification, the reaction between an alcohol (menthol) and a carboxylic acid or its derivative (acetic acid or its derivatives), is the cornerstone of menthyl acetate production. The reversibility of this reaction necessitates the use of catalysts and often strategies to shift the equilibrium towards product formation.

Catalysis plays a pivotal role in accelerating the esterification process and improving its efficiency. Both homogeneous and heterogeneous catalytic systems have been explored and optimized for menthyl acetate synthesis.

Homogeneous catalysts, dissolved in the reaction mixture, offer high activity and selectivity. Strong mineral acids are commonly employed for this purpose.

Sulfuric Acid (H₂SO₄): Sulfuric acid is a widely used homogeneous catalyst for the esterification of menthol (B31143) with acetic anhydride (B1165640). In one study, using 0.5 mL of 98% H₂SO₄ as a catalyst at 60°C for 90 minutes, a yield of 88.43% menthyl acetate was achieved researchgate.net. This method, often referred to as Fischer esterification, is effective but can lead to environmental concerns and equipment corrosion due to the acidic nature of the catalyst smolecule.comarkat-usa.org.

p-Toluenesulfonic Acid (PTSA): p-Toluenesulfonic acid is another effective homogeneous acid catalyst for menthol esterification. It has been utilized in various synthetic routes, including those involving acetic anhydride or other acylating agents arkat-usa.orgthieme-connect.de.

Heterogeneous catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact compared to homogeneous catalysts.

Ion-Exchange Resins: Macro-porous sulfonic acid ion-exchange resins, such as Amberlyst 15, have demonstrated significant efficacy as solid acid catalysts for esterification reactions, including the synthesis of methyl acetate, a related ester. These resins are known for their high catalytic activity, good thermal stability, and ease of separation by filtration, facilitating continuous processes and minimizing waste niscpr.res.inrepec.orgresearchgate.netacs.orgsamyangtrilite.comscirp.orguwo.ca. While direct yields for menthyl acetate using Amberlyst 15 are not explicitly detailed in the provided snippets, its success in similar esterification reactions suggests its potential applicability.

Solid Acid Catalysts: Various solid acid catalysts have been investigated for menthol acetylation.

Zeolites: Zeolites, such as HZSM-5, have been employed as heterogeneous catalysts for the acetylation of alcohols. HZSM-5, for instance, catalyzed the acetylation of menthol with acetic anhydride, achieving an 80% yield of menthyl acetate niscpr.res.in. Other zeolites like Zr-zeolite beta are noted for their role in menthol synthesis from citral, highlighting their utility in terpene chemistry, though not directly for menthyl acetate formation from menthol nih.govresearchgate.net.

Sulfated Metal Oxides: Modified metal oxides, particularly sulfated ones, have shown high catalytic activity. For example, a SO₄²⁻/Fe₂O₃-TiO₂ solid superacid catalyst, promoted with Nd₂O₃, achieved a remarkable yield of 98.30% for menthyl acetate synthesis jcsp.org.pk. The introduction of Nd₂O₃ was found to improve the acidic properties and catalytic activity of the catalyst.

Optimizing reaction parameters is crucial for maximizing the yield and purity of menthyl acetate. Key parameters include reactant ratios, temperature, catalyst concentration, and reaction time.

The molar ratio of reactants and the reaction temperature significantly impact the esterification outcome.

Reactant Ratios: Studies have explored various ratios of menthol to acetylating agents. A ratio of l-menthol (B7771125) to acetic anhydride of 2:1 resulted in a 28.28% yield of l-methyl acetic (menthyl acetate) at 60°C for 60 minutes researchgate.net. Comparing different acetylating agents, acetic anhydride and acetyl chloride were found to be more effective than glacial acetic acid, yielding over 94% menthyl acetate aip.org.

Temperature: Reaction temperature directly influences the reaction rate. For the esterification of menthol with acetic anhydride catalyzed by sulfuric acid, a temperature of 60°C was employed, with optimal yield achieved at 90 minutes of reaction time researchgate.net. In another study involving menthol and lactic acid esterification using a solid acid catalyst, the optimal temperature was found to be 130°C, yielding 83.97% of menthyl lactate (B86563) researchgate.net.

The concentration of the catalyst and the duration of the reaction are critical for achieving high conversion and yield.

Catalyst Concentration: In the synthesis of methyl acetate (a related ester), a catalyst concentration of 4.08% was found to be optimal for achieving high conversion uctm.edu. For menthyl acetate synthesis using sulfuric acid, 0.5 mL of 98% H₂SO₄ was used in a specific experimental setup researchgate.net.

Reaction Time: The reaction time is a key factor in allowing the equilibrium to be reached or approached. For the esterification of l-menthol with acetic anhydride using sulfuric acid, a reaction time of 90 minutes yielded the highest product, with a yield of 88.43% researchgate.net. Longer reaction times beyond this optimum can sometimes lead to product degradation or side reactions. The reusability of a solid catalyst (SO₄²⁻/Fe₂O₃-TiO₂) showed a significant decrease in menthyl acetate yield from 89.20% to 49.50% after five reuse cycles, indicating the importance of catalyst stability over time jcsp.org.pk.

Table 1: Yields of Menthyl Acetate Using Different Catalytic Systems

Catalyst TypeSpecific CatalystAcylating AgentYield (%)Reaction Conditions (Temp/Time)Reference
Homogeneous AcidH₂SO₄Acetic Anhydride88.4360°C / 90 min researchgate.net
Homogeneous AcidH₂SO₄Acetic Anhydride28.2860°C / 60 min researchgate.net
Heterogeneous Solid AcidSO₄²⁻/Fe₂O₃-TiO₂-Nd₂O₃Acetic Acid98.30Not specified jcsp.org.pk
Heterogeneous Solid AcidHZSM-5 ZeoliteAcetic Anhydride80Not specified niscpr.res.in
Homogeneous AcidSulfuric AcidAcetic Anhydride94.67Not specified aip.org
Homogeneous AcidAcetyl ChlorideAcetic Anhydride95.61Not specified aip.org

Table 2: Influence of Reaction Parameters on Menthyl Acetate Synthesis

Parameter StudiedCondition/ValueResulting Yield (%)Acylating AgentCatalystReference
Reactant Ratiol-Menthol:Acetic Anhydride = 2:128.28Acetic AnhydrideH₂SO₄ researchgate.net
Temperature60°C28.28Acetic AnhydrideH₂SO₄ researchgate.net
Reaction Time60 min28.28Acetic AnhydrideH₂SO₄ researchgate.net
Temperature60°C88.43Acetic AnhydrideH₂SO₄ researchgate.net
Reaction Time90 min88.43Acetic AnhydrideH₂SO₄ researchgate.net
Acetylating AgentAcetic Anhydride94.67Acetic AnhydrideNot specified aip.org
Acetylating AgentAcetyl Chloride95.61Acetyl ChlorideNot specified aip.org
Catalyst Reuse Cycles5 cycles49.50 (from 89.20)Acetic AcidSO₄²⁻/Fe₂O₃-TiO₂ jcsp.org.pk

Stereochemical Investigations of Menthyl Acetate

Conformational Analysis of Menthyl Acetate (B1210297)

The three-dimensional structure and flexibility of menthyl acetate are crucial to its properties and interactions. Conformational analysis, which explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds, has been a subject of detailed investigation using both experimental and computational methods.

Rotational spectroscopy has emerged as a powerful and precise technique for obtaining detailed structural and conformational information on molecules in the gas phase. illinois.edu A comprehensive conformational analysis of menthyl acetate, a primary constituent of peppermint oil, was conducted using broadband rotational spectroscopy in the 2-12 GHz frequency range. researchgate.netdesy.de

Under the cold conditions of a molecular jet, two distinct conformers of menthyl acetate were experimentally observed. researchgate.netresearchgate.net The structure of the most stable, lowest-energy conformer was determined with high accuracy. desy.de This was achieved by analyzing the rotational spectra of its singly-substituted ¹³C isotopologues, which allows for the precise location of individual carbon atoms within the molecule's framework. illinois.eduresearchgate.netresearchgate.net

Furthermore, these spectroscopic studies characterized the internal dynamics of the molecule, specifically the internal rotation of the methyl group of the acetyl moiety. illinois.edudesy.de The experimentally determined energy barrier for this rotation was found to be approximately 1 kJ/mol. illinois.eduresearchgate.net This low barrier height is consistent with findings from previous rotational spectroscopy studies on other acetate-containing molecules. illinois.edudesy.de

Table 1: Summary of Rotational Spectroscopy Findings for Menthyl Acetate

ParameterFindingSource
Observed Conformers Two distinct conformers identified in the molecular jet. researchgate.netresearchgate.net
Structure Determination The structure of the lowest energy conformer was determined experimentally. illinois.edudesy.de
Methodology Analysis of singly-substituted ¹³C-isotopologues. researchgate.netresearchgate.net
Internal Dynamics Characterization of the internal rotation of the acetyl methyl group. desy.de
Rotational Barrier The energy barrier for the acetyl methyl rotation is approximately 1 kJ/mol. illinois.eduresearchgate.net

Quantum chemical calculations are an indispensable tool for complementing experimental data and exploring the entire potential energy surface of a molecule. frontiersin.org For molecules like menthyl acetate, these computational methods are used to predict the geometries, relative energies, and spectroscopic parameters of all possible stable conformers. frontiersin.orgnii.ac.jp

The conformational space of menthyl acetate is complex due to the flexibility of the cyclohexane ring and the orientation of the isopropyl and acetate substituents. frontiersin.org Theoretical calculations are employed to systematically explore these degrees of freedom, identifying the minimum energy structures. The results from these calculations, such as predicted rotational constants and dipole moments, are then compared directly with the experimental data obtained from rotational spectroscopy. frontiersin.org This comparison is essential for the unambiguous assignment of the observed spectra to specific molecular conformations. researchgate.net The excellent agreement between the calculated parameters for the lowest-energy conformer and the experimental data for menthol (B31143), a closely related monoterpenoid, validates the accuracy of these computational approaches. frontiersin.org

Absolute and Relative Stereochemistry Determination

Menthyl acetate possesses multiple stereocenters, leading to several possible stereoisomers. nist.gov Determining both the relative orientation of the substituents on the cyclohexane ring and the absolute configuration of the molecule is fundamental to its chemical identity.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute stereochemistry of chiral molecules in the solid state. soton.ac.uk This technique provides a precise three-dimensional map of electron density, allowing for the unambiguous assignment of the spatial arrangement of atoms. While a crystal structure for menthyl acetate itself is not prominently reported, the structures of its derivatives are often confirmed using this method. For instance, the structure of (+)-8-phenylneomenthol, a derivative of the menthol family, was confirmed by X-ray analysis of its 3,5-dinitrobenzoate ester. researchgate.net Such analyses provide unequivocal proof of the absolute and relative stereochemistry, which serves as a benchmark for other stereochemical assignment methods. soton.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each nucleus. nih.gov

For menthyl acetate, the relative stereochemistry of the methyl, isopropyl, and acetate groups on the cyclohexane ring can be deduced from the chemical shifts and, particularly, the spin-spin coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of the coupling constants between adjacent protons on the ring is dependent on the dihedral angle between them, which in turn is dictated by their axial or equatorial positions. This allows chemists to confirm the all-equatorial arrangement of the substituents in the most stable chair conformation of the naturally occurring (-)-menthyl acetate. The ¹³C NMR spectrum further corroborates the structure by indicating the number of unique carbon environments. spectrabase.com

Table 2: Representative NMR Data for Stereochemical Analysis

NucleusTechniqueKey Information for Stereochemistry
¹H Proton NMRChemical shifts and spin-spin coupling constants reveal the axial/equatorial positions of ring protons, confirming the relative configuration of substituents.
¹³C Carbon-13 NMRThe number of distinct signals confirms the molecular symmetry and the chemical environment of each carbon atom, consistent with a specific stereoisomer.

Chiral Auxiliary Applications of Menthyl Acetate and its Derivatives in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.orgnih.gov The auxiliary is typically recovered at the end of the reaction sequence for reuse. wikipedia.org Derivatives of menthol, the parent alcohol of menthyl acetate, are widely employed as effective chiral auxiliaries.

Compounds such as 8-phenylmenthol, a derivative of menthol, serve as powerful tools for controlling the stereochemical outcome of various reactions. wikipedia.org When an achiral substrate is covalently attached to such a chiral auxiliary, the auxiliary's bulky and well-defined stereogenic framework sterically blocks one face of the reactive center. wikipedia.org This steric hindrance forces an incoming reagent to attack from the opposite, less-hindered face, leading to the preferential formation of one enantiomer or diastereomer over the other.

This strategy has been successfully applied to a range of important transformations, including asymmetric aldol reactions, alkylation reactions, and Diels-Alder reactions. scielo.org.mx The high degree of stereocontrol imparted by these menthol-derived auxiliaries allows for the synthesis of complex, enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and natural product industries. nih.gov

Diastereoselective Reactions Mediated by Menthyl Esters

The use of menthyl esters is a well-established strategy for achieving diastereoselectivity in chemical reactions. By attaching the chiral menthyl group to a prochiral substrate via an ester linkage, the steric and electronic properties of the menthyl group can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. wikipedia.orgscielo.org.mx This principle is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. wikipedia.org

A key application of this is in the resolution of racemic mixtures. For instance, a racemic carboxylic acid can be converted into a mixture of diastereomeric menthyl esters by reaction with a chiral menthol, such as L-(−)-menthol. nih.gov These resulting diastereomers have different physical properties and can therefore be separated by techniques like column chromatography. nih.gov

In a study focused on the synthesis of artificial glutamate analogs, this strategy was effectively employed. A racemic carboxylic acid, (rac)-19, was esterified with L-(−)-menthol to produce a mixture of diastereomeric menthyl esters. nih.gov This reaction, mediated by 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), proceeded with a high yield of 85%. nih.gov The resulting diastereomers were then separable, allowing for the isolation of the desired stereoisomer. nih.gov A similar approach was used for the chiral resolution of (rac)-7, another carboxylic acid intermediate, which was esterified with L-(−)-menthol using MNBA. nih.gov The resulting diastereomers, (2S)-isomer 9* and (2R)-isomer 9, were successfully separated by chromatography. nih.gov

ReactantChiral AuxiliaryCoupling AgentProductYield
(rac)-19L-(−)-mentholMNBADiastereomeric mixture of menthyl esters 20* and 2085%
(rac)-7L-(−)-mentholMNBA(2S)-isomer 9*45.3%
(rac)-7L-(−)-mentholMNBA(2R)-isomer 944.4%

This table presents data on the diastereoselective esterification of racemic carboxylic acids with L-(−)-menthol to facilitate chiral resolution. nih.gov

Induction of Stereochemistry in Target Molecules

The ultimate goal of using a chiral auxiliary like the menthyl group is to induce a specific stereochemistry in a target molecule. nih.gov The auxiliary acts as a temporary source of chirality, guiding the formation of new stereocenters in a predictable manner. scielo.org.mx Once the desired stereochemical configuration is established, the auxiliary is cleaved from the molecule, leaving behind the enantiomerically enriched product. wikipedia.org

The effectiveness of the menthyl group in inducing stereochemistry is attributed to its conformational rigidity and the steric bulk of its isopropyl and methyl groups. These features create a well-defined chiral environment around the reactive center, effectively blocking one face of the molecule from the approaching reagent and allowing attack from the less hindered face.

While simple menthyl esters are effective for resolutions, more sterically demanding derivatives of menthol, such as 8-phenylmenthol, have been developed to exert even greater stereocontrol in reactions like asymmetric Diels-Alder reactions. researchgate.net The underlying principle remains the same: the chiral scaffold of the menthol derivative directs the stereochemical course of the reaction.

The process of using a chiral auxiliary can be summarized in three general steps:

Attachment: The chiral auxiliary (e.g., menthol) is covalently attached to the substrate. scielo.org.mx

Diastereoselective Reaction: The substrate-auxiliary adduct undergoes a reaction where the auxiliary directs the formation of a new stereocenter with high diastereoselectivity. scielo.org.mx

Removal: The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary. wikipedia.orgscielo.org.mx

This strategy has been instrumental in the synthesis of complex molecules where precise control of stereochemistry is crucial. wikipedia.org

Advanced Analytical Methodologies for Menthyl Acetate Research

Thermogravimetric Analysis (TGA) for Stability and Release Characteristics

Thermogravimetric Analysis (TGA) is a crucial analytical technique employed to assess the thermal stability and decomposition behavior of chemical compounds, including menthyl acetate (B1210297). By measuring the change in mass of a sample as a function of temperature or time under a controlled atmosphere, TGA provides essential data on degradation pathways, thermal decomposition onset temperatures, and the kinetics of release from various matrices. For menthyl acetate, TGA is particularly valuable in understanding its resilience under thermal stress and its controlled release profiles from encapsulation systems.

Menthyl acetate generally exhibits a higher degree of thermal stability compared to its parent compound, L-menthol (B7771125), and other related monoterpenes found in mint essential oils mdpi.com. Comparative studies investigating the effects of subcritical water treatment at elevated temperatures, such as 240°C for 60 minutes, have demonstrated menthyl acetate's superior thermal resistance. Under these conditions, menthyl acetate retained a residual ratio exceeding 90%, whereas L-menthol showed a residual ratio of 81.6%, L-menthone 62.1%, and piperitone (B146419) 73.4% mdpi.com. This enhanced stability is often attributed to the ester functional group, which can be more robust than the hydroxyl group present in menthol (B31143) when subjected to certain thermal conditions mdpi.com. While specific onset decomposition temperatures for pure menthyl acetate are not always the primary focus in release studies, some sources indicate an initial decomposition onset around 210°C .

A significant application of TGA in the research of menthyl acetate lies in characterizing its release kinetics from encapsulation systems, such as inclusion complexes formed with cyclodextrins researchgate.netresearchgate.net. When menthyl acetate is complexed with materials like β-cyclodextrin (β-CD), TGA can delineate the thermal events corresponding to the release of menthyl acetate, typically occurring before the decomposition of the host cyclodextrin (B1172386) material researchgate.netresearchgate.net. Studies have shown that the release of menthyl acetate from such inclusion complexes primarily takes place during an initial thermal stage, preceding the breakdown of the cyclodextrin structure researchgate.netresearchgate.net. The thermal behavior and release profile can be influenced by factors like the heating rate; for instance, due to the complex's poor thermal conductivity, the observed release peak for menthyl acetate shifts to higher temperatures as the heating rate increases researchgate.netresearchgate.net. Quantitative analysis of these release processes has allowed for the determination of kinetic parameters, such as an average release activation energy of 258.7 kJ/mol for menthyl acetate from its β-cyclodextrin inclusion complex researchgate.netresearchgate.net. This activation energy value is critical for predicting and controlling the rate at which menthyl acetate is released under varying thermal conditions. Furthermore, research into hydroxypropyl-β-cyclodextrin (HP-β-CD)/menthyl acetate microcapsules has indicated that encapsulation significantly improves menthyl acetate's stability by retarding volatilization, with differential scanning calorimetry (DSC) studies revealing shifts in endothermic peaks that suggest menthyl acetate occupies the HP-β-CD cavity mdpi.com.

Biological Activities and Mechanistic Studies of Menthyl Acetate

Antimicrobial Efficacy and Mechanisms of Action

Menthyl acetate (B1210297) has demonstrated a spectrum of antimicrobial activities, which are primarily attributed to its ability to interact with and disrupt microbial cell structures. The efficacy of its action varies between different types of microorganisms, a factor largely dependent on the composition and structure of the microbial cell envelope.

The antibacterial properties of menthyl acetate have been evaluated against a range of pathogenic bacteria. Research indicates a differential susceptibility between Gram-positive and Gram-negative bacteria.

Studies investigating (+/-)-menthyl acetate have reported medium to high antimicrobial efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. tandfonline.com In contrast, its activity against several Gram-negative bacteria—such as Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Salmonella sp.—was found to be weak or negligible. tandfonline.com This difference in activity is often attributed to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier, restricting the entry of hydrophobic compounds like menthyl acetate. Essential oils containing menthyl acetate as a constituent have also shown greater effectiveness against Gram-positive bacteria. ijmm.ir

Antibacterial Spectrum of Menthyl Acetate

Bacterial TypeOrganismObserved Activity
Gram-PositiveStaphylococcus aureusMedium to High
Enterococcus faecalisMedium to High
Gram-NegativeEscherichia coliWeak to No Activity
Pseudomonas aeruginosaWeak to No Activity
Proteus vulgarisWeak to No Activity
Klebsiella pneumoniaeWeak to No Activity
Salmonella sp.Weak to No Activity

This table summarizes the differential antibacterial activity of menthyl acetate against various Gram-positive and Gram-negative bacteria based on research findings. tandfonline.com

The scope of menthyl acetate's antimicrobial activity extends to fungal organisms, although its efficacy can be variable. Studies involving essential oils rich in menthyl acetate have demonstrated strong antifungal effects against various fungi and have been shown to inhibit the formation of biofilms by species such as Candida albicans and Candida dubliniensis. nih.gov However, when tested as an isolated compound, menthyl acetate has shown weak to no activity against the yeast Candida albicans. tandfonline.com Information regarding the specific antiviral properties of isolated menthyl acetate is limited in the current scientific literature.

The primary mechanism underlying the antimicrobial action of menthyl acetate and related monoterpenes is believed to be the disruption of microbial plasma membranes. nih.govnih.gov This interaction leads to a perturbation of the lipid bilayer, which increases membrane permeability and results in the leakage of essential intracellular components, ultimately leading to cell death. nih.govnih.gov

This membrane-disrupting capability is linked to the physicochemical properties of the compound, such as its lipophilicity, which allows it to intercalate into the lipid-rich environment of the cell membrane. nih.govresearchgate.net Studies on the closely related compound menthol (B31143) have shown that it can penetrate the hydrophobic core of the membrane, causing a significant disturbance to the lipid tails. mdpi.com It is plausible that menthyl acetate acts via a similar mechanism. Furthermore, these compounds may also traverse the compromised cell membrane to interact with intracellular targets, further contributing to their antimicrobial effect. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Menthyl acetate is recognized for its anti-inflammatory and analgesic properties, which are largely attributed to its hydrolysis product, menthol. taylorandfrancis.comlandema.com This bioconversion is a key aspect of its mechanism of action in vivo.

The anti-inflammatory effects of menthyl acetate are mediated, in large part, by the downregulation of pro-inflammatory signaling molecules. Following its conversion to menthol, it can effectively reduce the levels of key pro-inflammatory cytokines. nih.govfrontiersin.org

Effect of Menthol (from Menthyl Acetate) on Pro-inflammatory Cytokines

Pro-inflammatory CytokineEffect Observed in Experimental Models
Tumor Necrosis Factor-alpha (TNF-α)Significant Reduction
Interleukin-1 (IL-1)Significant Reduction
Interleukin-6 (IL-6)Reduction
Interleukin-23 (IL-23)Significant Reduction

This table illustrates the inhibitory effect of menthol, the active metabolite of menthyl acetate, on various pro-inflammatory cytokines as documented in preclinical studies. frontiersin.orgnih.govresearchgate.net

The analgesic effects of menthyl acetate are also principally mediated by menthol. Menthol is a well-known activator of the transient receptor potential melastatin 8 (TRPM8) channel, which is also known as the cold and menthol receptor. nih.gov

Activation of TRPM8 channels in thermosensitive neurons produces a cooling sensation that can inhibit nociceptive signals, thus providing pain relief. nih.gov This mechanism is effective in managing musculoskeletal and neuropathic pain. nih.gov Beyond its effect on TRPM8, menthol can also modulate pain pathways by acting as a state-selective blocker of voltage-gated sodium channels, specifically Nav 1.8 and Nav 1.9, which are crucial for the transmission of pain signals. nih.gov Furthermore, evidence suggests that menthol-induced analgesia may also involve the activation of central endogenous κ-opioid signaling pathways. nih.goviasp-pain.orgresearchgate.net

Effects on Nervous Systems (Central, Peripheral) and Related Physiological Responses

The nervous system, comprising the central nervous system (brain and spinal cord) and the peripheral nervous system (nerves outside the brain and spinal cord), is the body's primary control and communication network cdc.gov. The biological effects of menthyl acetate on this system are understood primarily through studies on its parent compound, menthol, and the acetate moiety itself.

Direct neuropharmacological investigations specifically targeting menthyl acetate are limited. However, its constituent parts, menthol and acetate, have known effects on the central nervous system (CNS). Acetate, a metabolite of ethanol (B145695), can cross into the brain and produce significant CNS effects, including impairment of motor coordination and a reduction in locomotor activity in mice nih.gov. These effects are largely mediated by the production of adenosine, a key physiological mediator nih.gov.

Research on menthyl acetate itself has reported an ambulation-promoting effect in mice sigmaaldrich.com. The broader neuropharmacological profile is often inferred from studies on menthol. Menthol is known to suppress spontaneous activity in cultured hippocampal neurons and can modulate neuronal excitability researchgate.net.

Table 1: Summary of Reported Neuropharmacological Effects of Menthyl Acetate and its Precursor/Metabolites

CompoundReported EffectModelReference
Menthyl AcetateAmbulation-promoting effectMice sigmaaldrich.com
AcetateImpairment of motor coordination, reduction of locomotor activityRodents nih.gov
MentholSuppression of spontaneous neuronal activity, modulation of neuronal excitabilityCultured hippocampal neurons researchgate.net

The primary molecular target for the neurological effects of menthol, the parent compound of menthyl acetate, is the gamma-aminobutyric acid type A (GABA A) receptor researchgate.net. GABA is the main inhibitory neurotransmitter in the central nervous system, and GABA A receptors are crucial for mediating inhibitory neurotransmission mdpi.com.

Studies have extensively demonstrated that menthol acts as a potent positive allosteric modulator of GABA A receptors nih.govnih.gov. This means that menthol can enhance the effects of GABA, leading to increased inhibition of neuronal activity. Specifically, menthol has been shown to:

Enhance currents induced by low concentrations of GABA researchgate.net.

Prolong synaptic GABA A receptor-mediated currents in a concentration-dependent manner nih.govnih.gov.

Enhance tonic GABAergic inhibition, which is a persistent form of inhibition in the brain researchgate.net.

Directly activate the GABA A receptor at higher concentrations researchgate.net.

The mechanism of action appears to involve binding sites on the GABA A receptor that are shared with the intravenous anesthetic propofol, but are distinct from those used by benzodiazepines, barbiturates, or steroids nih.govresearchgate.net. The stereochemistry of menthol is crucial for this activity, with studies showing that only specific stereoisomers, such as (+)-menthol, are active in stimulating the receptor nih.gov. The interaction requires a specific spatial arrangement of the isopropyl and hydroxyl groups on the cyclohexane ring nih.gov. Since menthyl acetate is the acetate ester of menthol, the hydroxyl group is modified, which is critical for the interaction with the GABA A receptor researchgate.net.

Role in Transdermal Absorption Enhancement

Menthyl acetate, like its parent compound menthol, is recognized for its ability to act as a penetration enhancer in transdermal drug delivery systems. These enhancers facilitate the passage of physiologically active agents through the skin's outer layer, the stratum corneum nih.govtandfonline.comgoogle.com.

(-)-Menthyl acetate has been shown to be effective in enhancing the skin permeation of 5-aminolevulinic acid (ALA) medchemexpress.comglpbio.com. The mechanism by which terpenes and their derivatives, such as menthyl acetate, enhance dermal absorption is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the permeability of the skin to drugs nih.gov. This allows for improved delivery of therapeutic agents into and through the skin. Both hydrophilic and lipophilic drugs have shown enhanced transdermal transport when co-administered with menthol tandfonline.com.

Table 2: Studies on Transdermal Absorption Enhancement by Menthol and its Derivatives

EnhancerDrug Penetration EnhancedModel SystemReference
(-)-Menthyl acetate5-aminolevulinic acid (ALA)In vitro skin permeation studies medchemexpress.comglpbio.com
MentholOndansetron hydrochlorideRat skin tandfonline.com
MentholPropranolol hydrochlorideRat abdominal skin nih.gov
MentholEstradiolHairless mouse skin nih.gov
MentholIbuprofenIn vitro patch study nih.gov

Other Reported Biological Activities (e.g., Biopesticidal, Antioxidant, Anticancer)

Biopesticidal Activity: Menthyl acetate is a component of peppermint oil, which is known for its insecticidal properties against pests like ants, cockroaches, and mosquitoes naturepest.comnih.gov. However, studies evaluating the specific activity of menthyl acetate have shown it to be less potent than its parent compound, menthol. In comparative studies against mosquito species such as Culex quinquefasciatus and Aedes aegypti, menthyl acetate demonstrated less or no activity compared to L-menthol (B7771125) nih.gov. In contrast, other derivatives, such as menthyl chloroacetate and menthyl dichloroacetate, showed enhanced mosquitocidal effects, indicating that the nature of the ester group is critical for this activity nih.gov.

Antioxidant Activity: The antioxidant properties of plants from the Mentha genus are well-documented and are often attributed to their high content of phenolic compounds nih.govmdpi.com. The essential oil of peppermint, which contains menthyl acetate, exhibits antioxidant activity naturepest.com. However, direct studies focusing specifically on the antioxidant capacity of isolated menthyl acetate are not extensively reported. The antioxidant effects of Mentha extracts are generally linked to compounds like rosmarinic acid, caffeic acid, and flavonoids rather than its terpenoid esters nih.govmdpi.com.

Anticancer Activity: Research into the anticancer properties of mint-derived compounds has primarily focused on menthol nih.gov. Menthol has been found to exert anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation, invasion, and metastasis nih.govresearchgate.net. Menthyl acetate is considered a derivative of menthol, sometimes synthesized to improve upon menthol's physical properties like high volatility nih.gov. While menthol has demonstrated activity against a range of cancer cell lines, including prostate, colon, and skin cancer, specific studies detailing the independent anticancer activity of menthyl acetate are limited nih.gov.

Structure-Activity Relationships of Menthyl Acetate and its Derivatives

The biological activities of menthyl acetate and its derivatives are closely tied to their chemical structures, particularly in comparison to the parent molecule, menthol.

Interaction with GABA A Receptors: The activity of menthol stereoisomers on the GABA A receptor is highly dependent on the presence and spatial orientation of the hydroxyl group nih.gov. The esterification of this hydroxyl group to form menthyl acetate alters this critical feature. Studies suggest the free hydroxyl group is crucial for enhancing tonic GABA A receptor function, implying that menthyl acetate would likely have a different or negligible direct effect compared to menthol until it is hydrolyzed back to its alcohol form researchgate.net.

Biopesticidal Effects: In the context of insecticidal activity, the structure of the ester group attached to the menthol backbone is a key determinant of efficacy. While menthyl acetate itself shows low activity, the substitution of hydrogen atoms on the acetate group with chlorine atoms (as in menthyl chloroacetate and menthyl dichloroacetate) significantly enhances its potency against mosquitoes nih.gov. This demonstrates that the size, shape, and electrophilic nature of the ester moiety are critical for the structure-activity relationship in this context nih.gov.

Transdermal Enhancement: The conversion of menthol to the more lipophilic menthyl acetate can influence its interaction with the lipid-rich stratum corneum of the skin. This change in physicochemical properties is a key aspect of its function as a penetration enhancer, altering the skin barrier to facilitate the transport of other molecules.

Computational Chemistry and Modeling of Menthyl Acetate

Density Functional Theory (DFT) Applications in Menthyl Acetate (B1210297) Research

Density Functional Theory (DFT) represents a powerful computational methodology widely employed to investigate the fundamental properties and behaviors of chemical compounds, including menthyl acetate. By providing a quantum mechanical framework, DFT enables researchers to delve into the electronic structure, molecular geometry, and various physicochemical characteristics of menthyl acetate, offering insights that complement and guide experimental studies.

Key Applications of DFT in Menthyl Acetate Research:

Conformational Analysis and Structural Characterization: DFT calculations are instrumental in identifying the most stable conformers of menthyl acetate. By mapping the potential energy surface, researchers can pinpoint various low-energy spatial arrangements of the molecule. This detailed structural understanding is crucial for predicting how menthyl acetate might interact with other molecules, surfaces, or biological targets, and it serves as a foundational step for subsequent computational analyses, such as predicting spectroscopic properties researchgate.net.

Electronic and Electrostatic Property Analysis: Studies have leveraged DFT to compute the electronic and electrostatic properties of menthyl esters, with menthyl acetate being a key example. This includes the determination of charge distribution, molecular electrostatic potential (MEP) maps, and frontier molecular orbital (HOMO-LUMO) energies. Such analyses are vital for understanding the molecule's intrinsic reactivity, polarity, and propensity for intermolecular forces. For instance, specific DFT functionals, such as M06-2X, in conjunction with the 6-311++G** basis set, have been used to optimize molecular geometries and calculate frequencies in implicit ethanol (B145695) solutions, thereby providing a detailed electronic profile for menthyl esters. These insights are often correlated with observed biological effects, helping to establish structure-activity relationships nih.gov.

Vibrational Analysis: DFT methods are extensively used to predict vibrational spectra, particularly infrared (IR) spectra, for menthyl acetate. By calculating vibrational frequencies and their associated intensities, researchers can assign characteristic spectral peaks. This capability is essential for the identification and structural confirmation of the compound, as it allows for the direct comparison and validation of experimental spectroscopic data with theoretical predictions researchgate.net.

Interaction Studies and Molecular Docking: The precise molecular geometries and electronic properties derived from DFT calculations serve as critical input data for more advanced computational techniques, such as molecular docking. By thoroughly characterizing the electronic and structural nuances of menthyl acetate using DFT, researchers can more accurately predict its binding affinities and interaction patterns with biological macromolecules or other chemical entities. This approach aids in elucidating mechanisms of action and in the rational design of applications where molecular interactions are paramount nih.gov.

The following table summarizes the types of properties investigated through DFT applications in menthyl acetate research:

Table: DFT Applications in Menthyl Acetate Research

Computational AspectMethodology/Functional (if specified)Properties InvestigatedInsights Gained
Conformational AnalysisDFT methodsIdentification of stable molecular conformersUnderstanding molecular flexibility and preferred spatial arrangements for menthyl acetate researchgate.net
Electronic StructureDFT M06-2X / 6-311++G** (in EtOH)Molecular geometries, electrostatic properties, electronic characteristicsEstablishing connections between structural/electronic features and biological effects for menthyl esters nih.gov
Vibrational AnalysisDFT methodsVibrational frequencies, IR spectraCharacterization and identification of menthyl acetate through predicted spectral data researchgate.net
Interaction Studies (Input)DFT-optimized geometriesOptimized structures, electronic propertiesProviding foundational data for predicting molecular interactions (e.g., with biological targets) via molecular docking for menthyl esters nih.gov
Property PredictionDFT methodsCalculation of spectra, macroscopic propertiesEnabling the prediction of observable properties from theoretical calculations for menthyl acetate researchgate.net

Environmental Fate and Degradation of Menthyl Acetate

Atmospheric Degradation Pathways

Once released into the atmosphere, menthyl acetate (B1210297) is subject to degradation processes that determine its atmospheric lifetime and potential to contribute to photochemical smog.

Reaction with Hydroxyl Radicals and Atmospheric Half-Life

In the vapor phase, menthyl acetate is degraded in the atmosphere through reactions with photochemically-produced hydroxyl radicals. nih.gov The rate constant for this vapor-phase reaction has been estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this reaction rate, the atmospheric half-life of menthyl acetate is estimated to be approximately 21 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This relatively short half-life suggests that menthyl acetate does not persist for long periods in the atmosphere.

Atmospheric Degradation ParameterEstimated Value
Reaction Rate Constant 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C
Atmospheric Half-Life 21 hours

Photochemical Ozone Creation Potential (POCP)

Environmental Exposure and Detection in Natural Systems

The presence of menthyl acetate in the environment is linked to its use in various consumer and industrial products. nih.gov

Presence in Drinking Water

There has been at least one documented instance of menthyl acetate detection in drinking water. A study conducted in 1976 qualitatively identified the presence of menthyl acetate in drinking water from Seattle, Washington. nih.gov

Industrial Waste Management and Pollution Control for Menthyl Acetate Production

While specific details on waste management for menthyl acetate production are limited, general principles for the flavor and fragrance industry, as well as for ester production, are applicable. The production of menthyl acetate, like other fragrances, can result in its release to the environment through various waste streams. nih.gov

Waste from the flavorings and fragrances sector can include chemical raw materials, reaction by-products, solvent waste, and effluents. rubowaste.co.uk The wastewater from fragrance and essential oil production is often characterized by a high organic load, salts, oils, and fats, which can include aromatic compounds like esters. sigmadafclarifiers.comcondorchem.com

Effective wastewater treatment is crucial and often involves a multi-step process. A common approach includes physicochemical pretreatment and clarification followed by biological treatment. sigmadafclarifiers.com For effluents with high concentrations of volatile and polluting substances, vacuum evaporation can be an effective solution to concentrate residues and separate volatile components. condorchem.com

General pollution prevention measures in chemical manufacturing include:

Using automated and closed-feed systems to minimize spillage and emissions. miga.org

Reusing by-products and washdown waters in subsequent batches. miga.org

Implementing inventory control to minimize wastage. miga.org

Energy, Economic, and Environmental Analysis of Production Processes

For methyl acetate production, an analysis using ASPEN ENERGY ANALYZER identified a potential for 33.5% energy savings. semanticscholar.orgsphinxsai.comresearchgate.net Further retrofitting of the heat exchanger network could save an additional 16.9% of total energy. sphinxsai.comresearchgate.net From an economic standpoint, such optimizations could reduce utility costs by up to 38%. sphinxsai.comresearchgate.net

Environmental analysis, often conducted using tools like the Waste Reduction Algorithm (WAR), can assess the potential environmental impacts of different process configurations. sphinxsai.comresearchgate.net For methyl acetate, modifying the process to include recycling streams was shown to reduce pollution levels, making the process more environmentally friendly. sphinxsai.comresearchgate.net These approaches, focused on green chemistry principles like minimizing waste and improving energy efficiency, are central to the sustainable industrial production of esters. sparkl.me The use of biocatalysts like lipases in enzyme-catalyzed esterification is one such approach that can offer milder reaction conditions. sparkl.memdpi.com

Analysis TypeFindings for Methyl Acetate Production (as an analogue)
Energy Analysis Potential for 33.5% energy saving; 16.9% with HEN retrofit. semanticscholar.orgsphinxsai.comresearchgate.net
Economic Analysis Possibility of reducing utility costs by 38%. sphinxsai.comresearchgate.net
Environmental Analysis Process modification (e.g., recycling) can decrease pollution levels. sphinxsai.comresearchgate.net

Waste Reduction Algorithms

In the pursuit of greener and more sustainable chemical processes, waste reduction (WAR) algorithms have emerged as crucial tools for environmental impact assessment during the early design stages. researchgate.net While specific applications of WAR algorithms to menthyl acetate production are not extensively documented in public literature, the methodology applied to similar ester production processes, such as butyl acetate, provides a clear framework for its potential implementation. researchgate.net

For a menthyl acetate synthesis process, a WAR algorithm would involve the following steps:

Process Simulation: Designing a complete process flowsheet using simulation software (e.g., ASPEN PLUS). This would model the esterification of menthol (B31143) with an acetylating agent. researchgate.netresearchgate.net

PEI Calculation: The WAR algorithm calculates the PEI for all chemical species involved—reactants, products, byproducts, and solvents. This calculation considers both mass flow rates and the inherent environmental hazards of each substance.

Impact Analysis: The algorithm analyzes the potential impacts across different categories, such as human toxicity (oral and inhalation), aquatic toxicity, and terrestrial toxicity. It also assesses global warming potential and ozone depletion potential.

By comparing the PEI of the original (base case) process with the modified process, the most environmentally benign and economically viable route can be selected. This approach not only minimizes waste but can also lead to significant reductions in utility consumption and operating costs. researchgate.net

Sustainable Production and Bio-based Alternatives (referencing methyl acetate)

The increasing demand for environmentally friendly products has driven research into sustainable methods for producing flavor and fragrance compounds like menthyl acetate, as well as the exploration of bio-based alternatives.

Sustainable Production of Menthyl Acetate

Traditional chemical synthesis of menthyl acetate often involves esterification of menthol with reagents like acetic anhydride (B1165640) or acetyl chloride, which can be effective but may require harsh conditions and generate waste. researchgate.net Modern sustainable approaches focus on biocatalysis, utilizing enzymes to perform the synthesis under milder and more environmentally friendly conditions.

Enzymatic esterification, using lipases or esterases, has become a promising green methodology. nih.govresearchgate.net These biocatalysts offer high selectivity and can operate at lower temperatures, reducing energy consumption. Key developments in this area include:

Immobilized Enzymes: To improve reusability and reduce costs, enzymes like Candida rugosa lipase (B570770) (CRL) or Bacillus subtilis esterase (BSE) are immobilized on solid supports. researchgate.net This allows for easy separation of the catalyst from the reaction mixture and enables its use in multiple reaction cycles with minimal loss of activity. researchgate.net For example, immobilized BSE has been shown to be reusable for up to 10 times with only a minor reduction in activity. researchgate.net

Solvent-Free Systems: To further enhance the green credentials of the process, researchers have developed organic solvent-free systems. nih.govrsc.org These processes can achieve high conversion rates and enantioselectivity, which is crucial for producing specific isomers like l-menthol (B7771125) from the hydrolysis of dl-menthyl acetate. nih.gov

These biocatalytic methods significantly decrease the manufacturing cost and environmental impact, making them viable for large-scale industrial application. researchgate.netresearchgate.net

Synthesis Method Catalyst Key Advantages Reported Yield/Conversion
Chemical Esterification Acetic Anhydride / Acetyl ChlorideHigh effectivenessNot specified
Biocatalytic Esterification Immobilized Candida rugosa lipase (CRL)Reusable, good thermostability, high enantiomeric excess (>99%)43% conversion
Biocatalytic Hydrolysis Immobilized Bacillus subtilis esterase (BSE)Reusable (10 cycles), high enantiomeric excess (>94%)>40% conversion

Bio-based Alternatives: Methyl Acetate

Methyl acetate is a versatile organic compound that serves as a sustainable and eco-friendly alternative solvent in many applications where menthyl acetate might be used for its solvent properties rather than its fragrance. marketsandmarkets.comacetatechem.com It is considered a green solvent due to several key characteristics.

Environmental Profile: Methyl acetate is readily biodegradable, has low toxicity, and is not expected to bioaccumulate in organisms. marketsandmarkets.comsantos.com It is listed as a volatile organic compound (VOC)-exempt solvent by the US Environmental Protection Agency (EPA), which is a significant advantage in industries like paints and coatings that are moving towards low-VOC formulations. marketsandmarkets.com

Production: Sustainable production methods for methyl acetate are being developed, including deriving it from bio-based feedstocks. acetatechem.comprnewswire.com This reduces the reliance on fossil fuels and lowers the carbon footprint of its production process. dyrichchemical.com

Applications: Due to its rapid evaporation rate and strong solvency, methyl acetate is widely used in paints, coatings, adhesives, and cleaning agents. marketsandmarkets.comprnewswire.com Its favorable safety profile also allows for its use in the pharmaceutical and cosmetics industries. prnewswire.comeuropa.eu

While menthyl acetate is valued primarily for its specific minty fragrance and flavor, methyl acetate presents a sustainable, high-performance, and cost-effective alternative for solvent applications, aligning with the growing industrial demand for greener chemical products. sigmaaldrich.comslchemtech.com

Property Menthyl Acetate Methyl Acetate
Source Primarily from menthol (natural or synthetic)Can be derived from renewable/bio-based resources
Environmental Fate Not readily biodegradable basf.comReadily biodegradable santos.com
Regulatory Status -VOC-Exempt (US EPA) marketsandmarkets.com
Primary Use Fragrance, Flavoring researchgate.netsigmaaldrich.comSolvent (paints, coatings, adhesives) marketsandmarkets.comacetatechem.com
Toxicity Acutely toxic for aquatic organisms basf.comLow toxicity concern to aquatic organisms santos.com

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to quantify menthyl acetate and its correlated constituents (e.g., menthol, menthone) in essential oils?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying menthyl acetate in essential oils. To correlate its concentration with physical properties like congealing points, researchers pool data from multiple cultivars and apply multivariate regression analysis. For example, a universal reference chart was developed by combining congealing point data with menthol, menthone, and menthyl acetate concentrations, enabling cultivar-agnostic predictions . Ensure calibration with certified reference materials and validate reproducibility across ≥3 replicates.

Q. How can researchers validate the structural conformation of menthyl acetate in peppermint oil?

  • Methodological Answer : Broadband rotational spectroscopy (2–12 GHz range) identifies conformational isomers. Assign isotopic substitutions (e.g., singly substituted 13C^{13}\text{C}) to determine bond lengths and angles. For menthyl acetate, two conformers were observed, with the lowest-energy structure characterized by internal rotation of the acetyl methyl group. Compare barrier heights (e.g., ~1 kJ/mol) to other acetates for consistency checks .

Advanced Research Questions

Q. How should experimental designs account for contradictory findings on menthyl acetate content in Mentha piperita under varying nutrient conditions?

  • Methodological Answer : Contradictions arise from differences in fertilization regimes (e.g., biosolids vs. NPK fertilizers). To resolve this:

  • Controlled Variables : Standardize soil composition, irrigation, and harvest cycles.
  • Data Normalization : Express menthyl acetate as a percentage of total oil content to control for yield fluctuations.
  • Meta-Analysis : Compare datasets using tools like SPSS for univariable/multivariable correlations (e.g., biosolid levels inversely correlated with menthyl acetate, while NPK fertilizers increased it ).
    • Table :
TreatmentMenthyl Acetate (%)Menthol (%)Source
Biosolid (High)9.921.1TFE Extract
NPK (High)27.334.0Zheljazkov

Q. What biocatalytic strategies enhance the enantioselective synthesis of menthyl acetate?

  • Methodological Answer : Rational enzyme design improves acyltransferase activity. For example:

  • Mutagenesis : Modify Pyrobaculum calidifontis VA1 esterase at residues H95, I208, and N288 to widen substrate tunnels, enhancing (–)-menthol access.
  • Kinetic Analysis : Monitor conversion rates via HPLC. PestE_I208A achieved 100% conversion in 12 minutes, outperforming wild-type enzymes .
    • Table :
Enzyme VariantConversion (%) at 12 minEnantiomeric Excess (%)
PestE_wt10098
PestE_I208A10099

Q. How can molecularly imprinted polymers (MIPs) optimize menthyl acetate isolation from complex matrices?

  • Methodological Answer :

  • Template Design : Use menthyl acetate as a template with methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (cross-linker) at a 1:4:16 mass ratio.
  • Validation : Assess binding capacity (5.09 mg/g) and selectivity (separation factor = 1.46 vs. menthol) via GC-MS. Post-MIP treatment increased menthyl acetate purity in peppermint oil to 14.65% .

Methodological Considerations for Data Contradictions

Q. What statistical approaches resolve discrepancies in menthyl acetate’s response to environmental stressors?

  • Methodological Answer : Apply mixed-effects models to account for cultivar-specific variances. For example, ISO 3515:2002 standards for lavender oil show lower menthyl acetate (23.0%) than TFE extracts (9.9%), requiring Dunnett’s post-hoc test to identify outliers . Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for transparency.

Synthesis Optimization

Q. What catalytic systems improve menthyl acetate synthesis efficiency for lab-scale applications?

  • Methodological Answer : 4-Dimethylaminopyridine (4-DMAP) catalyzes esterification with >95% yield. Key steps:

  • Reaction Conditions : Maintain a 1:1.2 menthol-to-acetic anhydride ratio at 60°C for 2 hours.
  • Workup : Neutralize excess acid with NaHCO₃, followed by vacuum distillation .

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Feasible Synthetic Routes

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